2-Amino-3-(dimethylamino)phenol
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Overview
Description
2-Amino-3-(dimethylamino)phenol is an organic compound with the molecular formula C8H11NO It is a derivative of phenol, characterized by the presence of both amino and dimethylamino groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(dimethylamino)phenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution and resorcinol to obtain a crude product. This crude product is then treated with industrial liquid alkali, followed by the addition of toluene to extract by-products. The aqueous phase is neutralized, washed to remove unreacted resorcinol, and finally subjected to vacuum distillation to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to ensure high product purity and ease of storage and transportation of raw materials, making it suitable for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions
Major Products Formed: The major products formed from these reactions include quinone derivatives, substituted phenols, and various amine derivatives .
Scientific Research Applications
2-Amino-3-(dimethylamino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of complex organic compounds
Mechanism of Action
The mechanism of action of 2-Amino-3-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The amino and dimethylamino groups play a crucial role in its reactivity and interaction with biological molecules. The compound can form hydrogen bonds and participate in electron transfer reactions, influencing its biological activity .
Comparison with Similar Compounds
- 3-(Dimethylamino)phenol
- 2-(Dimethylamino)phenol
- 4-(Dimethylamino)phenol
Comparison: Compared to its similar compounds, 2-Amino-3-(dimethylamino)phenol is unique due to the presence of both amino and dimethylamino groups on the benzene ringThe presence of the amino group also increases its solubility in water, making it more versatile for different applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-amino-3-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,9H2,1-2H3 |
InChI Key |
IVPRYAZEWXQPOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)N |
Origin of Product |
United States |
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